

An In-depth Technical Guide to the Chemical and Physical Properties of Fenoxanil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenoxanil*

Cat. No.: *B053544*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Fenoxanil**, a systemic fungicide. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant pathways and workflows.

Chemical and Physical Properties of Fenoxanil

Fenoxanil is a white, odorless solid primarily used as an agricultural fungicide.^{[1][2]} It functions as a melanin biosynthesis inhibitor, effective in controlling rice blast disease.^{[1][2]}

Data Summary

The following table summarizes the key chemical and physical properties of **Fenoxanil**.

Property	Value	Source(s)
IUPAC Name	N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide	[3]
CAS Name	N-(1-Cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide	[1]
CAS Registry Number	115852-48-7	[1][4]
Chemical Formula	C ₁₅ H ₁₈ Cl ₂ N ₂ O ₂	[3][4][5]
Molecular Weight	329.22 g/mol	[1][4]
Appearance	Off-white, odorless solid	[1][2]
Melting Point	69.0-71.5 °C	[1][2]
Boiling Point	504.9 °C at 760 mmHg (Predicted)	[2][6]
Density	1.22 g/cm ³ (at 20 °C)	[1][7]
Vapor Pressure	0.21 x 10 ⁻⁴ Pa (at 25 °C)	[1]
	2.54 x 10 ⁻¹⁰ mmHg (at 25°C)	[2][7]
Water Solubility	30.7 mg/L (at 20 °C)	[1][2]
Solubility in Organic Solvents (g/L at 20°C)	n-hexane: 4.7 n-octanol: 120 methanol, toluene: 510 ethyl acetate: 530 acetone: 570 acetonitrile: >580 dichloromethane: >600	[2]
Octanol-Water Partition Coefficient (log P)	3.53	[8]

Experimental Protocols

The determination of the chemical and physical properties of substances like **Fenoxanil** is guided by standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. Several methods are described, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).[\[9\]](#)[\[10\]](#)[\[11\]](#)

General Procedure (Capillary Method):

- A small amount of the finely powdered dry substance is packed into a capillary tube.
- The capillary is placed in a heated bath or a metal block with a controlled heating rate.
- The temperatures at which melting begins and is complete are recorded to define the melting range.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure.[\[12\]](#)[\[13\]](#) Methods for determination include ebulliometry, dynamic methods, and distillation methods.[\[13\]](#)[\[14\]](#)

General Procedure (Dynamic Method):

- The substance is heated, and the vapor pressure is measured at different temperatures.
- The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[\[1\]](#)[\[15\]](#) The two primary methods are the column elution method (for solubilities < 10 mg/L) and the flask method (for solubilities > 10 mg/L).[\[15\]](#)

General Procedure (Flask Method):

- An excess amount of the substance is added to water in a flask.
- The mixture is agitated at a constant temperature until equilibrium is reached.
- The solution is then centrifuged or filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.[2][8][16] Common methods include the dynamic method, static method, and the gas saturation method.[2][16]

General Procedure (Static Method):

- A small amount of the substance is placed in a temperature-controlled, evacuated chamber.
- The pressure increase due to the substance's vapor is measured at thermal equilibrium.

Partition Coefficient (n-octanol/water) (OECD Guideline 117)

The n-octanol-water partition coefficient (K_{ow} or P) is a measure of a chemical's lipophilicity. The High-Performance Liquid Chromatography (HPLC) method is a common indirect method for its determination.[3][5][17]

General Procedure (HPLC Method):

- A reversed-phase HPLC column is used, where substances are retained in proportion to their hydrophobicity.
- A series of reference compounds with known log P values are injected to create a calibration curve of retention time versus log P.
- **Fenoxanil** is then injected under the same conditions, and its log P is determined by interpolating its retention time on the calibration curve.

Visualizations

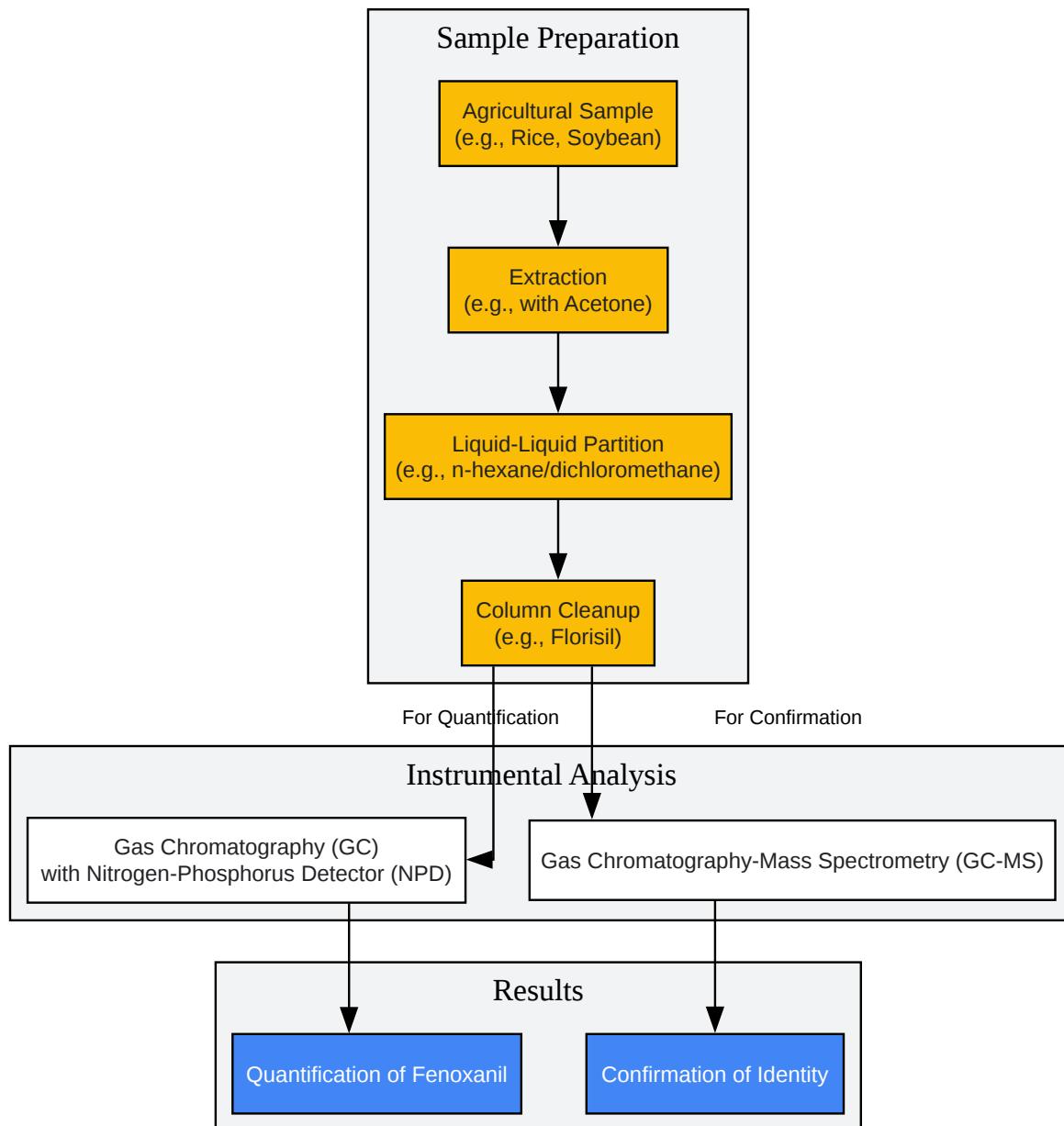
Mechanism of Action: Melanin Biosynthesis Inhibition

Fenoxanil acts as a melanin biosynthesis inhibitor in fungi. It targets the pathway responsible for producing melanin, which is crucial for the structural integrity and virulence of many pathogenic fungi. The simplified pathway below illustrates the key steps and the point of inhibition.

Simplified pathway of melanin biosynthesis and the inhibitory action of **Fenoxanil**.

Experimental Workflow: Synthesis of Fenoxanil

The synthesis of **Fenoxanil** can be achieved through various patented methods. A common approach involves the reaction of 2-(2,4-dichlorophenoxy)propionic acid with 2-amino-2,3-dimethylbutyronitrile. The workflow below illustrates a generalized synthesis route.



[Click to download full resolution via product page](#)

Generalized workflow for the chemical synthesis of **Fenoxanil**.

Experimental Workflow: Residue Analysis in Agricultural Products

Determining the presence of **Fenoxanil** residues in agricultural products is crucial for food safety. A typical analytical workflow involves extraction, cleanup, and instrumental analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 3. oecd.org [oecd.org]
- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. laboratuar.com [laboratuar.com]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. laboratuar.com [laboratuar.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Fenoxanil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053544#chemical-and-physical-properties-of-fenoxanil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com